molecular formula C12H7ClN2O2 B8502907 7-Chloro-6-hydroxy-3-(2-pyridyl)-1,2-benzisoxazole

7-Chloro-6-hydroxy-3-(2-pyridyl)-1,2-benzisoxazole

Cat. No. B8502907
M. Wt: 246.65 g/mol
InChI Key: WCQZXJPWAFFLPF-UHFFFAOYSA-N
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Patent
US04728662

Procedure details

7-chloro-6-methoxy-3-(2-pyridyl)-1,2-benzisoxazole (24.4 g) is refluxed for 1.5 hours in 450 ml of 48% HBr. The precipitated hydrobromide salt is filtered off, washed with ether and neutralized with 10% NaHCO3 solution. The free base is filtered off and dried, giving 7-chloro-6-hydroxy-3-(2-pyridyl)-1,2-benzisoxazole, mp 209°-211° C.
Name
7-chloro-6-methoxy-3-(2-pyridyl)-1,2-benzisoxazole
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[O:9][N:8]=[C:7]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)[C:6]=2[CH:5]=[CH:4][C:3]=1[O:17]C>Br>[Cl:1][C:2]1[C:10]2[O:9][N:8]=[C:7]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)[C:6]=2[CH:5]=[CH:4][C:3]=1[OH:17]

Inputs

Step One
Name
7-chloro-6-methoxy-3-(2-pyridyl)-1,2-benzisoxazole
Quantity
24.4 g
Type
reactant
Smiles
ClC1=C(C=CC=2C(=NOC21)C2=NC=CC=C2)OC
Name
Quantity
450 mL
Type
solvent
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated hydrobromide salt is filtered off
WASH
Type
WASH
Details
washed with ether and neutralized with 10% NaHCO3 solution
FILTRATION
Type
FILTRATION
Details
The free base is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=2C(=NOC21)C2=NC=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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